Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781466
InChI: InChI=1S/C23H20N4O4S/c1-27-21(29)16-11-7-6-10-15(16)18(26-27)20(28)25-23-24-19(22(30)31-2)17(32-23)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,24,25,28)
SMILES:
Molecular Formula: C23H20N4O4S
Molecular Weight: 448.5 g/mol

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate

CAS No.:

Cat. No.: VC14781466

Molecular Formula: C23H20N4O4S

Molecular Weight: 448.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate -

Specification

Molecular Formula C23H20N4O4S
Molecular Weight 448.5 g/mol
IUPAC Name methyl 2-[(3-methyl-4-oxophthalazine-1-carbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C23H20N4O4S/c1-27-21(29)16-11-7-6-10-15(16)18(26-27)20(28)25-23-24-19(22(30)31-2)17(32-23)13-12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,24,25,28)
Standard InChI Key ZZXARODRIKJGEE-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NC(=C(S3)CCC4=CC=CC=C4)C(=O)OC

Introduction

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazoles, which are five-membered heterocyclic rings containing sulfur and nitrogen. This compound is particularly notable for its structural complexity, incorporating elements of both thiazole and phthalazine rings, along with a phenylethyl side chain. The presence of these diverse structural components suggests potential applications in pharmaceuticals or as a precursor in organic synthesis.

Synthesis and Preparation

The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole and phthalazine rings, followed by their coupling. Common methods may include:

  • Condensation Reactions: To form the thiazole ring, condensation reactions involving appropriate precursors are used.

  • Coupling Reactions: The phthalazine and thiazole components are linked through a carbonyl group, often using peptide coupling reagents.

StepReaction TypeReagents
1CondensationThiazole precursors
2CouplingPhthalazine derivative, peptide coupling reagents

Potential Applications

Given its structural complexity and the presence of pharmacophoric groups, Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate may have potential applications in:

  • Pharmaceuticals: The compound could serve as a lead for developing drugs targeting specific biological pathways, such as enzyme inhibitors or receptor modulators.

  • Organic Synthesis: It could act as a versatile intermediate for synthesizing other complex molecules.

ApplicationPotential Use
PharmaceuticalsDrug development
Organic SynthesisIntermediate for complex molecules

Research Findings and Challenges

ChallengeDescription
Synthesis OptimizationImproving yield and purity
Pharmacological EvaluationAssessing biological activity and safety

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